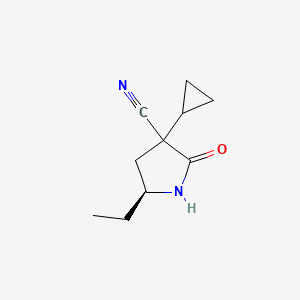
(5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile is a complex organic compound with a unique structure that includes a cyclopropyl group, an ethyl group, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or Simmons-Smith reagent.
Addition of the Ethyl Group: The ethyl group can be added via an alkylation reaction using ethyl halides in the presence of a strong base.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction, typically using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium: An intermediate for the synthesis of β-lactamase inhibitors.
Cs2SnI6: A photovoltaic material with a similar structural motif involving a pyrrolidine ring.
Uniqueness
(5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structural features allow for a wide range of chemical modifications and interactions, making it a versatile compound for research and development.
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
(5S)-3-cyclopropyl-5-ethyl-2-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C10H14N2O/c1-2-8-5-10(6-11,7-3-4-7)9(13)12-8/h7-8H,2-5H2,1H3,(H,12,13)/t8-,10?/m0/s1 |
InChI-Schlüssel |
SZAXPOWMECBBEK-PEHGTWAWSA-N |
Isomerische SMILES |
CC[C@H]1CC(C(=O)N1)(C#N)C2CC2 |
Kanonische SMILES |
CCC1CC(C(=O)N1)(C#N)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


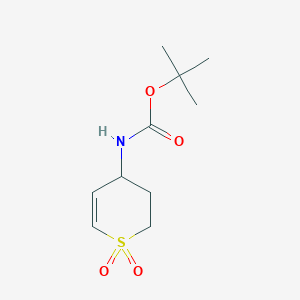
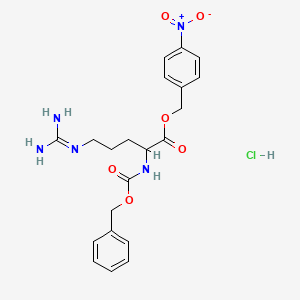
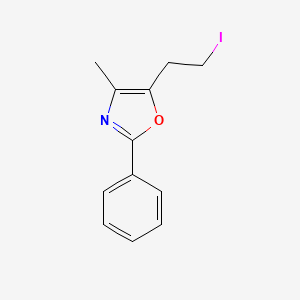
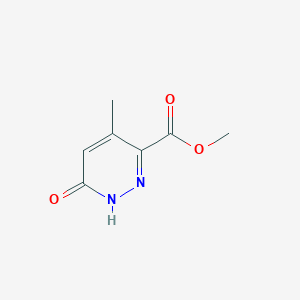
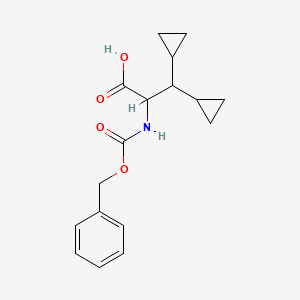
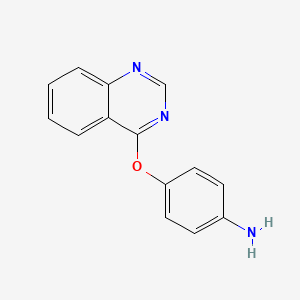
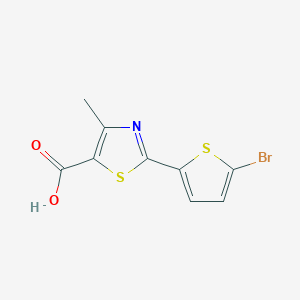
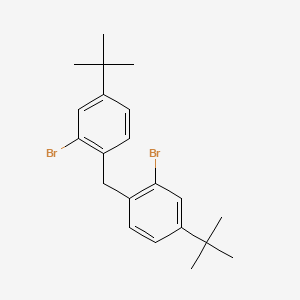
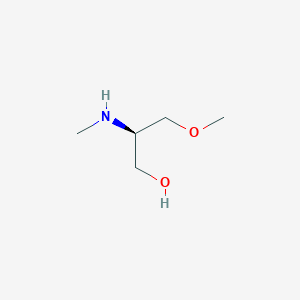
![tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B13899511.png)
![(2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13899513.png)
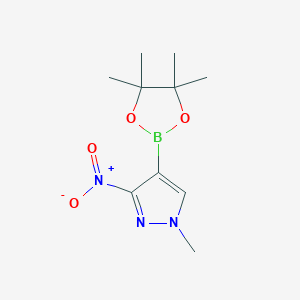
![methyl 4-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]benzoate](/img/structure/B13899529.png)

